L-Leucyl-N-(4-nitrophenyl)glycinamide
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Overview
Description
L-Leucyl-N-(4-nitrophenyl)glycinamide: is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of leucine and glycine amino acids, along with a nitrophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)glycinamide typically involves the coupling of L-leucine and glycine derivatives with a nitrophenyl group. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as DMF or DCM under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, including temperature, solvent choice, and reagent concentrations, to maximize efficiency and minimize costs. Advanced purification techniques such as HPLC and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: L-Leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Leucyl-N-(4-nitrophenyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving nitrophenyl groups.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of L-Leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with specific molecular targets, such as dopamine receptors in the central nervous system . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is believed to be mediated through allosteric modulation, where the compound enhances the affinity of the receptor for its natural ligand.
Comparison with Similar Compounds
L-Leucyl-N-(4-nitrophenyl)glycinamide can be compared with other similar compounds, such as:
L-Prolyl-L-leucyl-glycinamide (PLG): Shares a similar peptide backbone but lacks the nitrophenyl group.
L-Leucyl-glycinamide: Similar structure but without the nitrophenyl group, used in various biochemical studies.
N-(4-nitrophenyl)glycinamide: Lacks the leucine residue, primarily used in studies involving nitrophenyl derivatives.
The presence of the nitrophenyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.
Properties
CAS No. |
71732-39-3 |
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Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C14H20N4O4/c1-9(2)7-12(15)14(20)16-8-13(19)17-10-3-5-11(6-4-10)18(21)22/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,20)(H,17,19)/t12-/m0/s1 |
InChI Key |
MKSBNLMOGKSQIH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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